
1,3-Butadiene
Overview
Description
1,3-Butadiene (CAS 106-99-0) is a conjugated diene with the molecular formula C₄H₆. It is a colorless, flammable gas with a mild aromatic odor and serves as a critical monomer in the production of synthetic rubbers such as styrene-butadiene rubber (SBR) and polybutadiene rubber (BR) . Industrially, it is primarily synthesized via steam cracking of hydrocarbons or the Lebedev process, which converts ethanol into this compound using MgO/SiO₂ catalysts (85–95 mol% MgO for optimal yield) . Key applications include tire manufacturing, polymer blends, and chemical intermediates for resins and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene can be synthesized through various methods. One common method involves the dehydrogenation of butane or butenes. Another method is the high-temperature cracking of petroleum distillates . The dehydrogenation process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms from butane or butenes, resulting in the formation of this compound .
Industrial Production Methods
Industrially, this compound is produced primarily through the steam cracking of naphtha or gas oil. This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including this compound . The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Reaction with Hydroxyl Radicals (OH)
Dominant daytime degradation mechanism with a rate constant of cm³/molecule·s at 298 K . Key products include:
Organic nitrates (e.g., HOCH₂CH=CHCH₂ONO₂) form at 7–10% yields via peroxy radical + NO reactions .
Reaction with Nitrate Radicals (NO₃)
Nighttime degradation pathway producing:
Ozonolysis
Reaction with O₃ generates:
-
Acrolein (major product)
Myeloperoxidase-Mediated Oxidation
Human myeloperoxidase oxidizes this compound via two pathways:
-
Oxygen transfer yielding butadiene monoxide (BM) and crotonaldehyde (CA) .
-
HOCl-mediated chlorination forming 1-chloro-2-hydroxy-3-butene (CHB) .
Polymerization
Industrial processes use catalysts (e.g., Ziegler-Natta) to produce polymers:
Secondary Organic Aerosol (SOA) Formation
Photooxidation with NOₓ/H₂O₂ generates low-volatility compounds:
SOA yields range from 0.021–0.178 , with effective enthalpy of vaporization .
Photochemical Degradation
Sunlight-driven reactions produce toxicants:
Reactant | Major Products | Cytotoxicity Increase |
---|---|---|
This compound | Acrolein, formaldehyde, acetaldehyde | 2.5× vs. parent |
Isoprene | Methacrolein, methyl vinyl ketone | Comparable to BD |
These products enhance IL-8 gene expression in A549 cells, indicating proinflammatory effects .
Stability and Reactivity
Scientific Research Applications
Major Industrial Applications
-
Synthetic Rubber Production
- Styrene-Butadiene Rubber (SBR) : Approximately 38% of 1,3-butadiene is used in the production of SBR, which is widely utilized in tire manufacturing due to its excellent abrasion resistance and aging stability .
- Polybutadiene Rubber : Making up about 20% of this compound usage, polybutadiene rubber is known for its high resilience and is commonly used in tires and other rubber products .
-
Chemical Intermediates
- Adiponitrile : About 15% of this compound is converted into adiponitrile, which is essential for producing nylon 66 through subsequent reactions .
- Acrylonitrile-Butadiene-Styrene (ABS) : This polymer combines strength and rigidity, making it suitable for various consumer goods and electronic housings .
- Other Applications
Case Study 1: Tire Manufacturing
The tire industry significantly benefits from the properties of SBR and polybutadiene rubber derived from this compound. A study conducted by the American Chemistry Council highlighted that tires produced with these materials exhibit improved performance characteristics such as better grip and longer lifespan compared to those made with alternative materials .
Case Study 2: Nylon Production
Adiponitrile produced from this compound serves as a precursor for nylon 66. The production process involves the hydrogenation of acrylonitrile followed by further reactions to yield adipic acid. This application underscores the importance of this compound in the textile industry where nylon fibers are extensively used .
Environmental Impact and Safety Considerations
While this compound is economically significant, it poses health risks as it is classified as a human carcinogen. Long-term exposure has been linked to various cancers in animal studies, prompting regulatory scrutiny regarding workplace safety standards . The U.S. Environmental Protection Agency (EPA) has initiated risk evaluations to assess potential exposure pathways and environmental impacts associated with its use .
Mechanism of Action
The mechanism of action of 1,3-butadiene involves its ability to undergo various chemical reactions due to its conjugated diene structure. For instance, in the Diels-Alder reaction, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives . In hydrogenation reactions, the double bonds in this compound are reduced to single bonds, forming butenes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Reactivity
1,2-Butadiene vs. 1,3-Butadiene
- Structure and Stability : 1,2-Butadiene (cumulative diene) is less stable than this compound (conjugated diene) due to unfavorable orbital overlap.
- Reactivity: this compound exhibits higher reactivity in polymerization and Diels-Alder reactions. Crossed-beam studies show its reactivity aligns more closely with 1-butene (a mono-olefin) than with 1,2-butadiene, owing to its terminal double bonds .
Isoprene (2-Methyl-1,3-butadiene)
- Production: Isoprene (C₅H₈) is derived from naphtha cracking or biomass, unlike this compound’s ethanol-based Lebedev process .
- Applications : Both are rubber precursors, but isoprene is favored for natural rubber analogs (e.g., polyisoprene).
- Toxicity: Isoprene is less carcinogenic than this compound, though both require rigorous occupational safety measures .
Property | This compound | 1,2-Butadiene | Isoprene |
---|---|---|---|
Boiling Point (°C) | -4.4 | 10.9 | 34 |
Stability | High (conjugation) | Low (cumulative) | Moderate |
Polymerization Reactivity | High | Low | High |
Carcinogenicity | Confirmed (Group 1) | Not classified | Suspected (Group 2B) |
Substituted Derivatives of this compound
Phenyl-Substituted Derivatives
- Examples : (E)-1-phenyl-1,3-butadiene (PBD), 1-phenethyl-1,3-butadiene (PEBD).
- Copolymerization: PBD and PEBD copolymerize with this compound using CpTiCl₃/MAO catalysts, enhancing glass transition temperature (Tg) by 10–20°C per 10% comonomer incorporation. Derivatives with methoxy or dimethylamino groups (e.g., p-MEPBD) fail to copolymerize under similar conditions .
- Applications : Functionalized copolymers mimic SBR/BR blends, avoiding microphase separation in tire treads .
Nitro-Functionalized Analogues
- Examples : 1-Nitro-1,3-butadiene, 2-nitro-1,3-butadiene.
- Reactivity : Serve as electrophiles in cycloadditions and Michael additions. Configurational isomerism (e.g., E/Z) influences reaction pathways .
- Applications : Building blocks for pharmaceuticals and agrochemicals due to nitro group versatility .
Alkyl-Substituted Derivatives
- Examples : 2,3-Dimethyl-1,3-butadiene, 2-ethyl-3-methyl-1,3-butadiene.
- Synthesis : Prepared via acid-catalyzed condensation (e.g., H₂SO₄ with trimethylethylene/formaldehyde) .
- Properties : Higher boiling points (e.g., 2,3-dimethyl: 68°C) and reduced flammability compared to this compound .
Toxicity and Environmental Impact
- This compound: Classified as a Group 1 carcinogen by IARC, linked to lymphatic/hematopoietic cancers. It accounts for 68% of cancer risk from vehicle-related pollutants, surpassing particulate matter .
- Isoprene : Less toxic but under scrutiny for long-term effects. The IISRP proposes comparative toxicology studies to align with this compound protocols .
- Substituted Derivatives : Nitro- and phenyl-substituted variants lack extensive toxicity data, though alkyl derivatives (e.g., 2,3-dimethyl) show lower acute hazards .
Compound | Odor Threshold (ppm) | TLV-TWA (ppm) | Carcinogenicity |
---|---|---|---|
This compound | 0.45 | 1 | Confirmed (IARC Group 1) |
Isoprene | 0.05 | 20 | Suspected (IARC Group 2B) |
2,3-Dimethyl-1,3-BD | Not reported | Not established | Not classified |
Industrial and Market Relevance
Biological Activity
1,3-Butadiene (BD) is a colorless gas with significant industrial applications, primarily in the production of synthetic rubber. However, its biological activity raises serious health concerns due to its carcinogenic properties and various toxicological effects on humans and animals. This article provides a comprehensive overview of the biological activity of this compound, including its carcinogenicity, reproductive toxicity, and metabolic effects.
Carcinogenicity
This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity in humans. Epidemiological studies have consistently shown an association between BD exposure and increased incidence of leukemia, particularly in workers in the rubber manufacturing industry. A notable study reported a dose-response relationship between BD exposure and chronic myeloid leukemia (CML) and other myeloid neoplasms .
Case Study: Worker Exposure
A cohort study involving workers in styrene-butadiene rubber plants revealed elevated mortality rates from lymphosarcoma and reticulosarcoma among those with high BD exposure. The standardized mortality ratio (SMR) for lymphosarcoma was reported at 577 (95% CI: 157-1480), emphasizing the severe health risks associated with BD .
Reproductive and Developmental Toxicity
Research indicates that inhaled this compound can adversely affect reproductive health. A series of studies conducted by the National Toxicology Program exposed pregnant rodents to various concentrations of BD. While maternal toxicity was observed at higher concentrations, no significant developmental toxicity was noted in rats . However, ovarian atrophy was reported in female mice exposed to BD, highlighting potential reproductive risks .
Metabolic Effects
This compound is metabolized into reactive epoxide intermediates that exhibit genotoxic properties. A study examining the lung metabolome of mice exposed to BD showed alterations in multiple metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Significant increases in metabolites were observed across different exposure levels, indicating profound effects on cellular metabolism .
Table: Summary of Metabolic Pathway Alterations Due to this compound Exposure
Metabolic Pathway | Observed Changes |
---|---|
Glycolysis | Increased metabolite levels (2-8 fold) |
Tricarboxylic Acid Cycle | Elevated metabolites |
Lipid Metabolism | Altered lipid profiles |
Amino Acid Metabolism | Changes in basic amino acids |
Genotoxicity
Genotoxic effects have been documented in both animal studies and human populations exposed to BD. In mice, BD has been shown to induce mutations and chromosomal damage in somatic cells. Limited evidence suggests similar genotoxic effects may occur in humans exposed occupationally to BD .
Q & A
Basic Research Questions
Q. How can researchers ensure accurate identification of 1,3-butadiene in literature reviews to avoid nomenclature errors?
- Methodological Answer : Use precise IUPAC nomenclature (e.g., "buta-1,3-diene") alongside CAS Registry Numbers (106-99-0) to distinguish it from isomers like buta-1,2-diene. Cross-reference databases such as the EPA Chemistry Dashboard and NIST Standard Reference Data for validated identifiers. Ambiguities in naming can lead to misclassification of toxicity or reactivity data .
Q. What physicochemical properties of this compound are critical for designing laboratory experiments?
- Methodological Answer : Key properties include:
- Volatility (boiling point: -4.4°C): Requires cryogenic storage or pressurized systems to prevent vaporization.
- Peroxide formation : Reactive under oxygen exposure; necessitates inert atmospheres and regular monitoring during storage .
- Flammability (flash point: -76°C): Mandates explosion-proof equipment and strict ignition source controls.
Refer to standardized tables (e.g., Table 1.2 in industrial guidelines) for comprehensive data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use respiratory protection (e.g., NIOSH-approved respirators) for airborne concentrations >1 ppm .
- Implement peroxide detection kits and store samples in dark, cool environments to minimize degradation risks .
- Follow OSHA 29 CFR § 1910.1051 for medical surveillance, including baseline health questionnaires and periodic lung function tests .
Advanced Research Questions
Q. How can discrepancies between epidemiological studies on this compound carcinogenicity be resolved?
- Methodological Answer : Compare study designs for exposure quantification (e.g., validated biomarkers vs. estimated workplace levels). For example, TCEQ’s 9.1 ppb screening level derived from 2004 cohort data with improved exposure accuracy supersedes older EPA studies using 1995–96 datasets . Prioritize peer-reviewed studies with dose-response models (e.g., ≥3 exposure tiers) and adjust for species-specific metabolic differences (e.g., mice vs. humans) .
Q. What experimental approaches elucidate species-specific metabolic pathways of this compound?
- Methodological Answer :
- In vitro assays : Use liver microsomes from rodents and humans to compare epoxide metabolite (e.g., 1,2-epoxybutene) formation rates .
- Genotoxicity assays : Apply comet assays or γ-H2AX foci analysis in exposed workers to assess DNA damage concordant with rodent models .
- Computational modeling : Simulate cytochrome P450 isoform activity (e.g., CYP2E1) to predict interspecies metabolic variability .
Q. What challenges arise in maintaining catalyst efficiency during this compound synthesis or conversion?
- Methodological Answer :
- Deactivation mechanisms : Acidic zeolites (e.g., BEA-type) lose activity due to coking; use operando DRIFTS-MS to monitor pore blockage in real-time .
- Sustainable production : For bio-based routes (e.g., 1,3-butanediol dehydration), optimize genetically engineered microbial strains for higher titer and purity .
- Catalyst regeneration : Implement oxidative treatments (e.g., calcination at 500°C) to restore MgO-SiO₂ catalysts in Lebedev ethanol-to-butadiene processes .
Q. Data Contradiction Analysis
Q. How should conflicting data on this compound’s genotoxicity in occupational studies be addressed?
- Methodological Answer : Reconcile findings by stratifying worker cohorts by exposure duration and confounding factors (e.g., co-exposure to styrene). Use meta-analytical tools to weight studies with robust biomarker validation (e.g., urinary N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine) and adjust for publication bias .
Properties
IUPAC Name |
buta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6, Array, CH2CHCHCH2 | |
Record name | 1,3-BUTADIENE | |
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Record name | 1,3-BUTADIENE | |
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Record name | 1,3-butadiene | |
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Related CAS |
31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |
Record name | Syndiotactic polybutadiene | |
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Record name | 1,3-Butadiene, homopolymer, isotactic | |
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Record name | Polybutadiene | |
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Record name | Butadiene dimer | |
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Record name | Butadiene trimer | |
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DSSTOX Substance ID |
DTXSID3020203 | |
Record name | 1,3-Butadiene | |
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Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |
Record name | 1,3-BUTADIENE | |
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Record name | 1,3-BUTADIENE | |
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Record name | BUTADIENE (1,3-BUTADIENE) | |
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Boiling Point |
24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |
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Record name | BUTADIENE (1,3-BUTADIENE) | |
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Flash Point |
-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |
Record name | 1,3-BUTADIENE | |
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URL | https://haz-map.com/Agents/318 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Acetylene is an impurity in the ppm range. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |
CAS No. |
106-99-0 | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butadiene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | 1,3-Butadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BUTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.